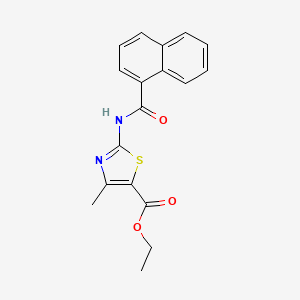![molecular formula C16H18N2O2 B5881285 N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea selectively targets and blocks the mGluR5 receptor, which is involved in regulating glutamate neurotransmission. By blocking this receptor, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea reduces the activity of glutamate in the brain, which can lead to improved cognitive function and reduced anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression in animal models. Additionally, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been well-characterized and its synthesis method is well-established.
However, there are also limitations to using N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, its effects on other receptors and neurotransmitters are not well-understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine its efficacy in treating these disorders in humans.
Another area of interest is the development of new compounds that target the mGluR5 receptor. While N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been a valuable tool for studying this receptor, there is still much to learn about its role in the brain. By developing new compounds that target this receptor, researchers may be able to gain a better understanding of its function and potential therapeutic applications.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its synthesis method is well-established, and it has several advantages for lab experiments. While there are also limitations to using N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea in lab experiments, there are several future directions for research on this compound. Further studies are needed to determine its efficacy in treating various disorders in humans and to develop new compounds that target the mGluR5 receptor.
合成法
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea can be synthesized by reacting 4-methoxyphenethylamine with phenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea in its pure form. This synthesis method has been well-established and is commonly used in research laboratories.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been investigated for its potential to treat drug addiction, anxiety, and depression.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRIQZDTRBQJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)